REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[P:14]([O:21]CC)([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>>[CH2:1]([O:3][C:4](=[O:13])[CH:5]([P:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])=[O:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
C(C)OC(C(CCCCCC)Br)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the distillate, Bpt 37°-60° condensed as the temperature
|
Type
|
TEMPERATURE
|
Details
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was raised to 200° over 6 h
|
Duration
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6 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
|
DISTILLATION
|
Details
|
distilled under high vacuum (1.00 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCCCCC)P(=O)(OCC)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 49.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |